2-(4-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Overview
Description
2-(4-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound characterized by the presence of nitro and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is to start with 4-nitroaniline and 4-sulfamoylphenylacetic acid. The reaction proceeds through the formation of an intermediate, which is then subjected to acylation to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products
Reduction: 2-(4-aminophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized aromatic compounds
Scientific Research Applications
2-(4-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections due to its sulfonamide group.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antibacterial effects. The nitro group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-nitrophenyl)ethanol
- 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate
- 4-nitrophenyl (2-(vinyloxy)ethyl) carbonate
Uniqueness
2-(4-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Properties
IUPAC Name |
2-(4-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c17-25(23,24)15-7-3-12(4-8-15)9-10-18-16(20)11-13-1-5-14(6-2-13)19(21)22/h1-8H,9-11H2,(H,18,20)(H2,17,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTYHDNQMFWOPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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